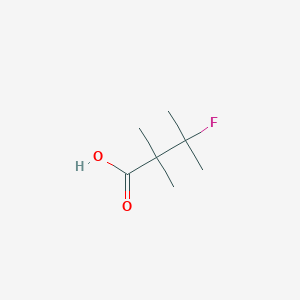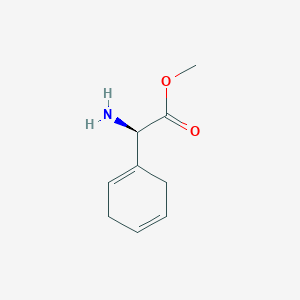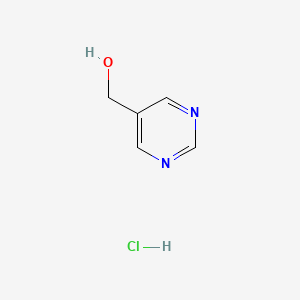
(Pyrimidin-5-yl)methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyrimidin-5-yl)methanolhydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrimidin-5-yl)methanolhydrochloride typically involves the reduction of pyrimidine-5-carboxaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions are generally mild, with the reduction taking place at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Pyrimidin-5-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form pyrimidine-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pyrimidin-5-ylmethane using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Pyrimidine-5-carboxylic acid.
Reduction: Pyrimidin-5-ylmethane.
Substitution: Pyrimidin-5-ylmethyl chloride.
Applications De Recherche Scientifique
(Pyrimidin-5-yl)methanolhydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is employed in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (Pyrimidin-5-yl)methanolhydrochloride largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, thereby modulating their activity. The pyrimidine ring can also participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Pyrimidine-5-carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
Pyrimidin-5-ylmethane: Reduced form of (Pyrimidin-5-yl)methanolhydrochloride.
Pyrimidin-5-ylmethyl chloride: Substituted form with a chloride group.
Uniqueness: this compound is unique due to its hydroxyl group, which provides versatility in chemical reactions and biological interactions. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications compared to its free base form.
Propriétés
Formule moléculaire |
C5H7ClN2O |
|---|---|
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
pyrimidin-5-ylmethanol;hydrochloride |
InChI |
InChI=1S/C5H6N2O.ClH/c8-3-5-1-6-4-7-2-5;/h1-2,4,8H,3H2;1H |
Clé InChI |
WJOIXOIMWQXIAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



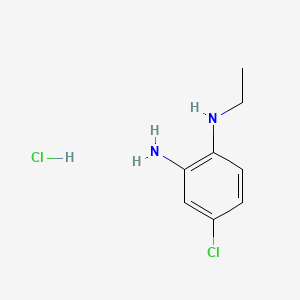
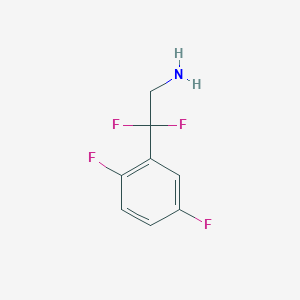

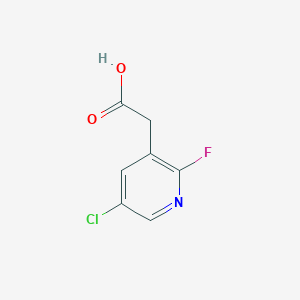
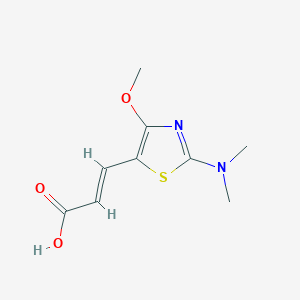

![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
